molecular formula C16H11NO2 B11861405 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one CAS No. 70176-61-3

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one

Cat. No.: B11861405
CAS No.: 70176-61-3
M. Wt: 249.26 g/mol
InChI Key: DPCALGVREGADMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one is a sophisticated quinoline-based heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This chemical scaffold is recognized for its diverse biological potential, particularly in the development of novel therapeutic agents. Main Research Applications and Value: Primary research into closely related benzofuroquinoline derivatives has identified two promising, mechanism-driven fields of study. First, these compounds have demonstrated potent antibacterial activity against a panel of significant pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF) . The proposed mechanism of action for this activity is the effective inhibition of the bacterial cell division protein FtsZ . By suppressing FtsZ polymerization and its GTPase activity, these compounds disrupt the formation of the Z-ring, ultimately halting cell division and causing bacterial cell death . Second, structural analogs of this compound have been investigated as stabilizers of G-quadruplex DNA (G4 DNA) . G4 DNA are secondary structures in guanine-rich regions of genomic DNA, such as telomeres and oncogene promoters, and their stabilization is a promising strategy in anticancer research . Derivatives have been shown to significantly increase the melting temperature of G4 DNA and exhibit potent anticancer activity by inhibiting the proliferation of cancer cells . This compound serves as a key synthetic intermediate and pharmacophore for researchers exploring new antibacterial and anticancer agents, especially those targeting novel mechanisms to overcome drug resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70176-61-3

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

5-methyl-[1]benzofuro[3,2-b]quinolin-11-one

InChI

InChI=1S/C16H11NO2/c1-17-12-8-4-2-6-10(12)15(18)16-14(17)11-7-3-5-9-13(11)19-16/h2-9H,1H3

InChI Key

DPCALGVREGADMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with enolate formation at the acetamido group, followed by intramolecular acylation to generate a 4-hydroxyquinolinone intermediate. Subsequent copper(I)-mediated O-arylation cyclizes the structure into the benzofuroquinoline core. The methyl group at the 5-position is introduced via a methyl-substituted aryl bromide precursor.

Optimized Conditions

  • Catalyst : CuI (5 mol%) with 1,10-phenanthroline (10 mol%)

  • Base : K₂CO₃ (2.1 equiv)

  • Solvent : DMSO at 70°C for 16 hours

  • Yield : 84–99%

Substrates with electron-donating groups (e.g., methyl, methoxy) or halogens at the aryl rings tolerated these conditions, enabling diverse functionalization. For example, a 2-bromo-5-methylphenyl precursor yielded the target compound in 94% yield after recrystallization.

Modified Ullmann-Type Coupling for Regioselective Synthesis

An alternative route employs Ullmann-type coupling to assemble the benzofuran and quinoline rings sequentially. This method addresses regioselectivity challenges associated with the 5-methyl group.

Key Steps

  • Benzofuran Formation : 2-Bromo-5-methylphenol undergoes Sonogashira coupling with a terminal alkyne.

  • Cyclization : Copper(II) acetate promotes cyclization via Ullmann coupling, forming the quinolinone ring.

Experimental Parameters

ParameterValue
CatalystCu(OAc)₂ (10 mol%)
AdditivesAg₂CO₃, Cs₂CO₃
Temperature130°C
Reaction Time24 hours
Yield62–67%

While this method achieves moderate yields, it requires harsh conditions and exhibits sensitivity to steric hindrance from the methyl group.

Isomer Control in Multistep Synthesis

Synthetic routes to this compound must address isomer formation, as observed in mixtures of 6- and 8-methyl regioisomers.

Strategic Methyl Group Placement

  • Precursor Design : Introducing the methyl group at the 2-bromophenylacetamido moiety ensures regioselective cyclization.

  • Temperature Modulation : Lower temperatures (70°C vs. 130°C) favor the 5-methyl isomer by reducing thermal isomerization.

Analytical Validation

¹H-NMR analysis (CD₃OD) confirms regiochemistry:

  • 5-Methyl Isomer : Singlet at δ 2.54 ppm (3H, s).

  • 6/8-Methyl Isomers : Split signals due to asymmetric environments.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYield (%)Temperature (°C)CatalystIsomer Control
Tandem Acylation84–9970CuI/phenHigh
Ullmann Coupling62–67130Cu(OAc)₂Moderate

The copper(I)-catalyzed tandem method outperforms alternatives in yield and selectivity, making it the preferred industrial-scale approach.

Scale-Up and Practical Considerations

Kilogram-Scale Synthesis

  • Precipitation Protocol : Adding water to the DMSO reaction mixture precipitates the product, avoiding column chromatography.

  • Purity : Recrystallization from ethanol/water yields >99% pure product .

Chemical Reactions Analysis

Chlorination Reactions

This compound undergoes electrophilic aromatic substitution at activated positions. Chlorination typically uses sulfuryl chloride (SO₂Cl₂) under controlled conditions:

Position ChlorinatedReagentConditionsYieldReference
C-4SO₂Cl₂0–5°C, 2–4 hrs>90%
C-8SO₂Cl₂, AlCl₃Reflux, 6 hrs85%

Chlorination enhances electrophilicity for downstream functionalization. The C-4 position shows higher reactivity due to electronic effects from the quinoline nitrogen .

Demethylation Reactions

Methoxy groups undergo cleavage using hydrobromic acid (HBr):

SubstrateReagentConditionsProductYield
5-Methoxy derivative48% HBr in AcOH100°C, 8 hrs5-Hydroxy analogue92%

Demethylation enables further derivatization, such as alkylation or acylation, to modulate biological activity.

Cyclization Reactions

Intramolecular cyclization forms extended polycyclic systems:

Starting MaterialConditionsProductYield
2-BromoacetamideCuI, 1,10-phenanthroline, K₂CO₃Benzofuro[3,2-b]quinolinone dimer94%

Copper(I)-catalyzed tandem acylation/O-arylation achieves high regioselectivity under mild conditions (70°C, 16 hrs) .

Functional Group Transformations

Key transformations include:

Reaction TypeReagents/ConditionsOutcome
HydroxylationH₂O₂, FeSO₄C-9 hydroxy derivative
AminationNH₃, Pd/CC-2 amino-substituted analogue

These modifications improve solubility and target affinity for therapeutic applications.

Biological Activity of Derivatives

Derivatives exhibit potent anticancer activity:

DerivativeTarget (IC₅₀)Selectivity Index (SI)
2e (C-4 Cl, C-9 NH₂)MV-4-11 leukemia79.5 vs. PBMCs
5-Methyl analogueMDA-MB-231 cellsGI₅₀ = 0.41 μM

The C-4 chloro and C-9 amino derivatives show exceptional selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) .

Reaction Mechanism Insights

  • Copper-mediated cyclization : Proceeds via enolate acylation followed by O-arylation, as demonstrated by intermediate isolation (95% yield of 4-hydroxyquinolinone) .

  • Electrophilic substitution : Directed by electron-rich regions of the benzofuran moiety, favoring C-4 and C-8 positions .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research has indicated that derivatives of benzofuroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective activity against leukemia cell lines, with some exhibiting IC50 values as low as 0.12 μM, indicating potent anticancer effects .
  • Inhibition of Ion Channels
    • The compound has been studied for its inhibitory effects on voltage-gated potassium channels (Kv1.3), which are implicated in various autoimmune diseases. Inhibitors of Kv1.3 can reduce lymphocyte proliferation and cytokine production, presenting a therapeutic strategy for conditions such as rheumatoid arthritis and multiple sclerosis .
  • Antimicrobial Properties
    • Preliminary studies have suggested that derivatives of this compound may possess antimicrobial activities against various bacterial strains. The presence of specific functional groups can enhance these properties, making them suitable candidates for developing new antimicrobial agents .

Interaction Studies

Studies focusing on the binding affinity of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one to biological targets have been crucial in understanding its pharmacokinetics and pharmacodynamics. Such studies reveal its potential as a lead compound for drug development aimed at targeting specific diseases .

Structural Variants

The exploration of related compounds has demonstrated that slight modifications in the structure can lead to significant differences in biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
6-Methylbenzofuro[3,2-b]quinolin-11-oneSimilar fused ring structureExhibits different biological activity profiles
7-Methylbenzofuro[3,2-b]quinolin-11-oneVariation in methyl substitutionPotentially altered pharmacological effects
Benzofuro[3,2-b]quinolineLacks the methyl groupRepresents a simpler derivative with distinct properties

These variations highlight the importance of structural modifications in enhancing or altering biological activities .

Case Studies

  • Antileukemia Activity
    • A study synthesized a series of benzofuroquinoline derivatives and evaluated their antileukemia activity against the MV-4-11 cell line. The most active compound demonstrated a selectivity index significantly higher than that observed in normal peripheral blood mononuclear cells, suggesting its potential for targeted cancer therapy .
  • G-Quadruplex DNA Stabilization
    • Another investigation revealed that certain derivatives of this compound act as G-quadruplex DNA stabilizers, which are important in regulating gene expression and have implications in cancer biology. One analogue significantly increased the melting temperature of G4 DNA and exhibited anticancer activity against MDA-MB-231 breast cancer cells .

Mechanism of Action

The mechanism of action of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroisoindolo[2,1-a]quinolin-11(5H)-one Derivatives

A series of dihydroisoindoloquinolinones (e.g., compounds 6b–6g) were synthesized and characterized (Table 1). These compounds share the isoindoloquinolinone core but differ in substituents at positions 3 and 3. Key comparisons include:

  • Melting Points : The chloro-substituted derivative 6f exhibits the highest melting point (225–226°C), likely due to enhanced intermolecular interactions from the electronegative chlorine atom. In contrast, the fluoro-substituted 6g has a lower melting point (150–152°C), suggesting reduced crystallinity .
  • Spectral Data : NMR and GC/MS profiles reveal distinct shifts depending on substituents. For example, the methoxy group in 6d introduces deshielding effects in ¹H NMR spectra, while the ethyl group in 6c alters carbon environments in ¹³C NMR .
  • ADMET Properties: While in silico ADMET data for 5-methylbenzofuroquinolinone are unavailable, the methyl and ethyl analogs in this series show favorable predicted pharmacokinetic profiles, highlighting the importance of alkyl substituents in modulating bioavailability .

Table 1. Comparison of Dihydroisoindoloquinolinone Derivatives

Compound Substituents Melting Point (°C) Notable Spectral Features
6b 3,5-dimethyl 193–195 ¹H NMR: δ 7.45 (d, J=8.5 Hz, aromatic)
6c 3-ethyl, 5-methyl 187–188 ¹³C NMR: δ 20.1 (ethyl CH₃)
6f 3-chloro, 5-methyl 225–226 GC/MS: m/z 367 (M⁺, 100%)
6g 1-fluoro, 5-methyl 150–152 ¹H NMR: δ 4.75 (s, vinyl H)

Indoloquinolinone Derivatives

The 5H-indolo[3,2-b]quinolin-11(10H)-one scaffold (e.g., compound 91) shares a quinolinone core but replaces the benzofuran ring with an indole moiety (Table 2). Key distinctions include:

  • Synthetic Routes: Indoloquinolinones are synthesized via cyclization of intermediates like 90 using DMF and 4-methylaniline at 120°C for 48 hours, whereas benzofuroquinolinones may form through electrophilic substitution or polyalkylation strategies .
  • Biological Activity: Indoloquinolinone intermediates like 93 (5-methyl-11-chloro derivative) exhibit cytotoxicity, though chloro substituents may increase toxicity risks compared to methyl groups .

Table 2. Indoloquinolinone vs. Benzofuroquinolinone

Feature 5H-Indolo[3,2-b]quinolin-11(10H)-one 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one
Core Structure Indole + quinolinone Benzofuran + quinolinone
Key Substituents Methyl, chloro Methyl
Synthesis Conditions High-temperature cyclization (120°C) Not specified in evidence
Spectral Data ¹H NMR: δ 12.13 (s, NH) Not reported

Rosettacin and Aromathecin Analogs

Rosettacin (benz[6,7]indolizino[1,2-b]quinolin-11(13H)-one) features an indolizine-fused scaffold, expanding the aromatic system compared to benzofuroquinolinones. This structural complexity correlates with enhanced DNA intercalation and topoisomerase inhibition in antitumor studies .

Biological Activity

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the compound's biological activity, focusing on its antileukemia properties, mechanisms of action, and other relevant therapeutic effects.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound's structure features a benzofuroquinoline backbone, which is crucial for its biological activity.

Antileukemia Activity

Recent studies have highlighted the antileukemia potential of benzofuro[3,2-b]quinolines, including this compound. In vitro evaluations against the MV-4-11 cell line (an acute myelocytic leukemia model) have shown promising results:

  • IC50 Values : The compound demonstrated significant potency with IC50 values as low as 0.12 μM, indicating strong inhibitory effects on leukemia cell proliferation. This was notably higher than many conventional chemotherapeutic agents .
  • Selectivity Index : The selectivity index (SI) for this compound was reported to be around 79.5, suggesting that it preferentially targets cancer cells over normal peripheral blood mononuclear cells (PBMCs) .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuroquinoline derivatives:

StudyCompoundBiological ActivityIC50 (μM)Selectivity Index
2eAntileukemia0.1279.5
2qAntileukemia0.24Not specified
2dAntileukemia>10Not specified

These findings suggest that structural modifications can significantly influence the biological activity of these compounds.

Additional Biological Activities

Beyond antileukemia effects, preliminary studies indicate that compounds within this class may also exhibit:

  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains.
  • Cytotoxicity Against Other Cancer Cell Lines : Research is ongoing to evaluate the efficacy against different types of cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and alkylation. For example, intermediates like 5H-indolo[3,2-b]quinolin-11(10H)-one are synthesized via condensation of 2-(2-bromoacetamido)benzoic acid derivatives with substituted anilines under reflux in DMF, followed by purification via recrystallization (yields: 70-83%) . Characterization relies on 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and GC/MS for molecular weight verification .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm), while structural confirmation employs 1H^1H-NMR in DMSO-d6_6 (e.g., δH_H 12.13 ppm for NH protons) and 13C^{13}C-NMR to identify carbonyl (δC_C ~168-172 ppm) and aromatic carbons . Elemental analysis (C, H, N) is used to verify stoichiometric ratios .

Advanced Research Questions

Q. How can discrepancies in 1H^1H-NMR data for this compound derivatives be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) or impurities. Use deuterated solvents consistently and compare experimental data with computed spectra (DFT calculations). For example, unexpected peaks in the aromatic region may indicate incomplete cyclization, necessitating repurification via preparative TLC (eluent: CH2_2Cl2_2:MeOH 9:1) .

Q. What strategies improve diastereoselectivity in the synthesis of fused quinolinone derivatives?

  • Methodological Answer : Solvent-free conditions with acidic catalysts (e.g., AMCell-SO3_3H) enhance diastereoselectivity (>90%) in imino Diels-Alder/amide cyclization cascades. Optimize reaction time (12-24 hrs) and temperature (80-120°C) to favor trans-diastereomers, as confirmed by NOESY NMR .

Q. What mechanistic insights explain the cyclization step in forming the benzofuroquinolinone core?

  • Methodological Answer : The cyclization involves intramolecular nucleophilic attack by an amide nitrogen on a ketone group, facilitated by base (e.g., K2_2CO3_3) in acetone. Computational studies suggest a six-membered transition state with stabilization via hydrogen bonding, as inferred from kinetic isotope effects .

Q. How can researchers scale up the synthesis of this compound without compromising yield?

  • Methodological Answer : Use continuous flow reactors to maintain temperature control during exothermic steps (e.g., bromoacetylation). Scale-up trials show yields drop by <5% when reaction times are extended by 20% and mixing efficiency is optimized .

Q. What modifications to the quinolinone core enhance bioactivity while retaining solubility?

  • Methodological Answer : Introduce hydrophilic groups (e.g., diethylaminoethyl) at N10 via nucleophilic substitution (e.g., 2-chloro-N1,N1-diethylethanaminium chloride). Derivatives show improved aqueous solubility (logP reduced by 1.2 units) and antitumor activity (IC50_{50} < 10 μM in HeLa cells) .

Data Contradiction and Optimization

Q. How should conflicting ADMET predictions for quinolinone derivatives be addressed in preclinical studies?

  • Methodological Answer : Validate in silico ADMET models (e.g., SwissADME) with in vitro assays. For instance, discrepancies in CYP450 inhibition predictions require liver microsome stability tests (e.g., half-life > 30 mins in human microsomes) to prioritize candidates .

Q. What experimental controls are critical when analyzing the cytotoxicity of this compound analogs?

  • Methodological Answer : Include a positive control (e.g., doxorubicin) and solvent control (DMSO ≤ 0.1% v/v). Use ATP-based luminescence assays to distinguish cytotoxic effects from fluorescence interference caused by aromatic cores .

Tables

Table 1 . Key Spectral Data for this compound Derivatives

Derivative1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)GC/MS (m/z)Yield (%)
5a (Diethylamino)3.81 (s, 2H), 2.14 (s)172.15 (C=O), 49.67309.423
4 (Core structure)12.13 (s, NH)168.74 (C=O)265.383

Table 2 . Optimization of Solvent-Free Cyclization

CatalystTemp (°C)Time (h)Diastereoselectivity (trans:cis)Yield (%)
AMCell-SO3_3H1001895:582
H2_2SO4_41001870:3065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.